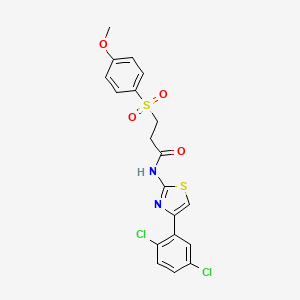
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as DTT-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 is a novel small molecule inhibitor that targets the protein-protein interaction between p53 and its negative regulator, MDM2. This interaction is crucial for the regulation of the p53 tumor suppressor pathway, which is frequently disrupted in various types of cancer.
Mécanisme D'action
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and physiological effects:
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been shown to induce the expression of p53 target genes, such as p21 and Bax, in cancer cells. This activation of the p53 pathway leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of tumor growth. N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is its specificity for the p53-MDM2 interaction, which makes it a potential candidate for targeted therapy. N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has also shown synergistic effects with other anticancer drugs, making it a potential candidate for combination therapy. However, one of the limitations of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is its poor solubility, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
Further research is needed to optimize the synthesis and formulation of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide to improve its solubility and bioavailability. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in humans. Furthermore, the potential of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide as a combination therapy with other anticancer drugs needs to be explored in more detail. Finally, the potential of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, needs to be investigated.
Méthodes De Synthèse
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form 2,5-dichlorothiophene-3-carbonyl chloride. This intermediate is then reacted with 4-aminothiazole to form the key intermediate, which is subsequently reacted with 4-methoxybenzenesulfonyl chloride to obtain the final product, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide.
Applications De Recherche Scientifique
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown promising results in preclinical studies as a potential cancer therapeutic. By inhibiting the p53-MDM2 interaction, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has demonstrated efficacy in various types of cancer, including breast cancer, lung cancer, and leukemia. Furthermore, N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has shown synergistic effects with other anticancer drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)9-8-18(24)23-19-22-17(11-28-19)15-10-12(20)2-7-16(15)21/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIUDIGWZJJBLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
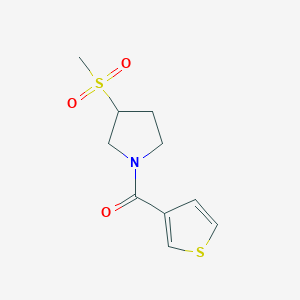
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
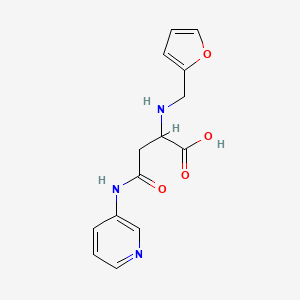
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)
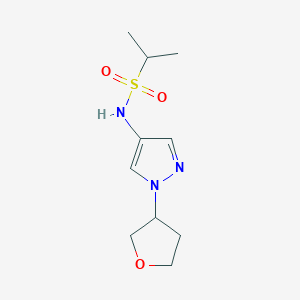
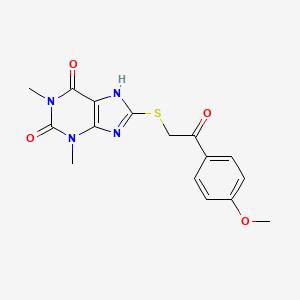
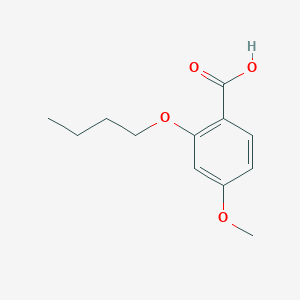
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)
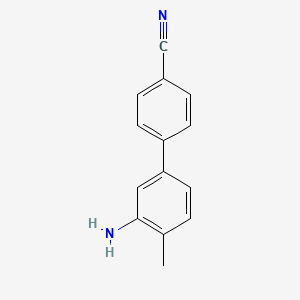
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)
